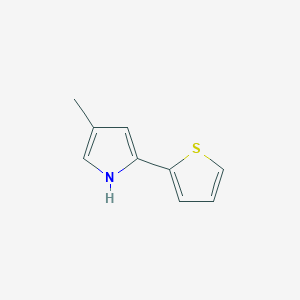
4-Methyl-2-(2-thienyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-thienyl)pyrrole is a heterocyclic compound that features both pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-thienyl)pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with amines. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with 2-thienylamine in the presence of a catalytic amount of iron (III) chloride can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Paal-Knorr synthesis remains a preferred method due to its operational simplicity and efficiency under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(2-thienyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution often employs reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrroles, dihydropyrroles, and pyrrole-2,5-diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-2-(2-thienyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of conducting polymers, which are essential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-thienyl)pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in materials science for the development of conductive materials .
Comparison with Similar Compounds
2,5-Di(2-thienyl)pyrrole: This compound also contains both pyrrole and thiophene rings but differs in the substitution pattern.
Polythiophenes: These are polymers containing thiophene units and are known for their high conductivity and stability.
Polypyrroles: These polymers consist of pyrrole units and are valued for their conductivity and redox properties.
Uniqueness: 4-Methyl-2-(2-thienyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in the development of advanced materials for organic electronics .
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C9H9NS/c1-7-5-8(10-6-7)9-3-2-4-11-9/h2-6,10H,1H3 |
InChI Key |
NHDKUVWMYSGYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)

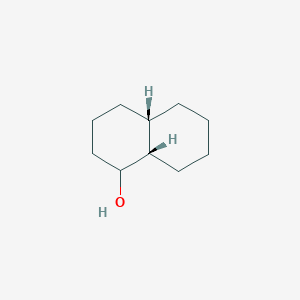
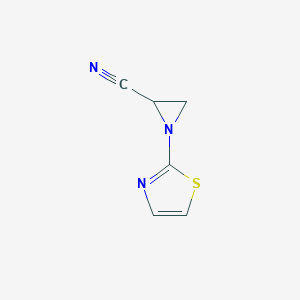
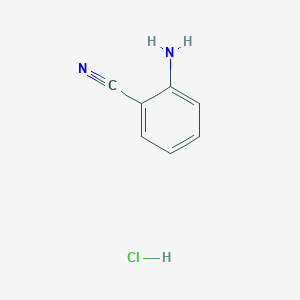
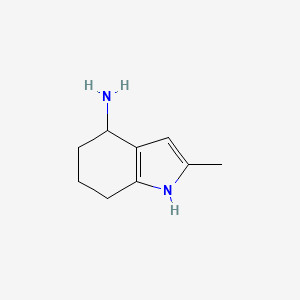
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
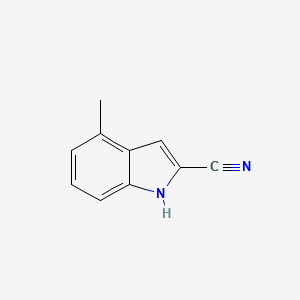
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
